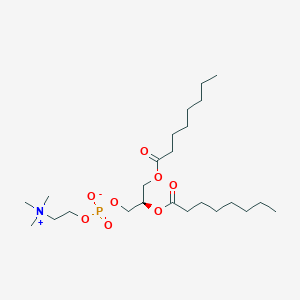

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Description

Propriétés

IUPAC Name |

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIXRNNWDBPKPW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334462 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19191-91-4 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biophysical Characteristics of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a short-chain saturated phospholipid, serves as a valuable tool in membrane biophysics and drug delivery research. Its unique properties, including its ability to form micelles and its behavior at interfaces, make it an important subject of study. This guide provides a comprehensive overview of the core biophysical characteristics of DOPC, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling.

Core Biophysical Properties

The biophysical behavior of this compound is dictated by its molecular structure, featuring two eight-carbon acyl chains. This relatively short chain length significantly influences its aggregation properties and phase behavior in aqueous environments.

Quantitative Data Summary

The key quantitative biophysical parameters for this compound are summarized in the table below.

| Property | Value | Method of Determination |

| Molecular Weight | 509.61 g/mol | Mass Spectrometry |

| Critical Micelle Concentration (CMC) | 0.27 mM | Fluorescence Spectroscopy |

| Phase Transition Temperature (Tm) | Not readily available in literature (estimated to be well below 0°C) | Differential Scanning Calorimetry (DSC) |

Note on Phase Transition Temperature (Tm): An experimentally determined phase transition temperature for this compound is not readily found in the scientific literature. This is likely due to its very low Tm, a consequence of its short acyl chains, which makes its measurement by standard techniques challenging. For comparison, the closely related 1,2-didecanoyl-sn-glycero-3-phosphocholine (C10:0) has an estimated Tm of approximately -18°C. Given that shorter acyl chain length corresponds to a lower phase transition temperature, the Tm of DOPC (C8:0) is expected to be even lower.

Aggregation Behavior

Below its Critical Micelle Concentration (CMC), this compound exists predominantly as monomers in aqueous solution. As the concentration increases and surpasses the CMC of 0.27 mM, the molecules self-assemble into micelles to minimize the unfavorable interactions between their hydrophobic acyl chains and water. These micelles are dynamic structures with a hydrophobic core composed of the octanoyl chains and a hydrophilic shell formed by the phosphocholine headgroups.

Potential Role in Cellular Signaling

While this compound itself is not typically considered a primary signaling molecule, its metabolic derivative, 1,2-dioctanoyl-sn-glycerol (DiC8), has been shown to be biologically active. DiC8 can stimulate neutrophils, a type of white blood cell, to produce superoxide, a key component of the inflammatory response. Interestingly, this stimulation can occur through a pathway that may not involve the phosphorylation of the 47-kDa protein, a hallmark of the classical protein kinase C (PKC) activation pathway[1]. This suggests the existence of an alternative signaling cascade initiated by this short-chain diacylglycerol.

DiC8-Mediated Neutrophil Activation Pathway

Caption: Proposed signaling pathway of DiC8 in neutrophils.

Experimental Protocols

Detailed methodologies for the determination of key biophysical parameters of this compound are provided below.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence properties change upon partitioning into the hydrophobic core of micelles.

Materials:

-

This compound

-

Fluorescent probe (e.g., DPH in THF or pyrene in acetone)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired buffer.

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 10 mM).

-

Probe Addition: To each dilution, add a small, constant amount of the fluorescent probe stock solution. The final probe concentration should be low enough to not significantly perturb the system.

-

Incubation: Gently mix and allow the solutions to equilibrate for a set period.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. For DPH, an excitation wavelength of 358 nm and an emission wavelength of 430 nm can be used.

-

Data Analysis: Plot the fluorescence intensity as a function of the lipid concentration. The CMC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-micellar and post-micellar states.

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Materials:

-

A solution of this compound at a concentration above its CMC.

-

Dynamic Light Scattering instrument.

-

Appropriate cuvettes.

Procedure:

-

Sample Preparation: Prepare a solution of the lipid in the desired buffer at a concentration significantly above the CMC to ensure the presence of micelles. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Instrument Setup: Set the DLS instrument parameters, including temperature and the viscosity and refractive index of the solvent.

-

Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles. The output will typically be a size distribution plot.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions.

Materials:

-

This compound

-

Hydration buffer

-

Differential Scanning Calorimeter

-

DSC pans (hermetically sealed)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the lipid in an organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Accurately weigh a portion of the lipid dispersion into a DSC sample pan and seal it.

-

Prepare a reference pan containing the same amount of buffer.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a constant rate (e.g., 1-5 °C/min).

-

-

Data Analysis:

-

The output is a thermogram showing heat flow as a function of temperature.

-

The phase transition will appear as an endothermic peak. The Tm is the temperature at the peak maximum.

-

Experimental Workflow Diagram

Caption: General workflow for biophysical characterization.

Conclusion

This compound is a versatile short-chain phospholipid with well-defined biophysical properties that make it a valuable tool for in vitro studies of membrane structure and function, as well as for the development of lipid-based drug delivery systems. Its defined critical micelle concentration and the biological activity of its metabolites provide a rich area for further investigation. The experimental protocols detailed in this guide offer a robust framework for the characterization of this and other similar lipids.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a short-chain phospholipid crucial in various research and pharmaceutical applications. This document details the quantitative CMC data, in-depth experimental protocols for its determination, and the relevant signaling pathways associated with its metabolic products.

Quantitative Data on the Critical Micelle Concentration

This compound, also known as di-C8-PC, is an amphipathic molecule that, above a certain concentration in an aqueous solution, self-assembles into micelles. This concentration is the critical micelle concentration (CMC). The CMC is a fundamental parameter for applications such as drug delivery, membrane protein solubilization, and in vitro assay development.

The table below summarizes the reported CMC value for this compound. It is important to note that the CMC can be influenced by experimental conditions such as temperature, pH, and the ionic strength of the buffer.

| Compound | Acyl Chain Length | Critical Micelle Concentration (CMC) | Measurement Technique | Reference |

| This compound (8:0 PC) | C8 | 0.27 mM | Pyrene Fluorescence | Avanti Polar Lipids |

Experimental Protocols for CMC Determination

The determination of the CMC is critical for the effective use of this compound. Below are detailed protocols for three widely used and reliable methods for measuring the CMC of phospholipids.

Fluorescence Spectroscopy using Pyrene

This method is based on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of its vibronic bands, specifically the first (I1 at ~373 nm) and third (I3 at ~384 nm) peaks. The ratio I1/I3 is plotted against the logarithm of the phospholipid concentration to determine the CMC.

Materials:

-

This compound

-

Pyrene (high purity)

-

Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in the desired buffer. The concentration should be well above the expected CMC.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the phospholipid stock solution in the buffer. The concentration range should span from well below to well above the expected CMC (e.g., from 0.01 mM to 5 mM).

-

To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (e.g., <0.1% of the total volume) to avoid affecting the CMC.

-

Incubate the samples for a sufficient time (e.g., 30 minutes) at a constant temperature to allow for equilibration and pyrene partitioning.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Record the emission spectra for each sample from 350 nm to 450 nm.

-

Determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks of pyrene.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each phospholipid concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the phospholipid concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the point of the maximum change in the slope.

-

Surface Tensiometry

This classical method relies on the principle that surfactants, like phospholipids, reduce the surface tension of a solvent. As the concentration of the phospholipid increases, the surface tension of the solution decreases until the surface becomes saturated with monomers. At the CMC, the surface tension reaches a plateau as any additional phospholipid molecules form micelles in the bulk solution rather than accumulating at the air-water interface.

Materials:

-

This compound

-

High-purity water or appropriate buffer

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Solution Preparation:

-

Prepare a series of solutions of this compound in high-purity water or buffer, with concentrations spanning a range below and above the expected CMC.

-

-

Instrument Calibration and Measurement:

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each prepared solution. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements. Allow the surface tension reading to stabilize for each concentration.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the phospholipid concentration.

-

The resulting plot will typically show two linear regions: a steeply decreasing slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation. In a typical experiment, a concentrated solution of the phospholipid (above its CMC) is titrated into a solution containing only the buffer. The heat of demicellization is measured with each injection.

Materials:

-

This compound

-

Identical, high-purity buffer for both the sample cell and the titrant

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the buffer at a concentration significantly above the expected CMC (e.g., 10-20 times the CMC). This will be the titrant.

-

Fill the sample cell of the calorimeter with the same buffer used to prepare the titrant.

-

Thoroughly degas both the titrant and the buffer in the cell to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Set the desired experimental temperature.

-

Perform a series of small injections (e.g., 2-10 µL) of the concentrated phospholipid solution into the buffer-filled cell.

-

The instrument will measure the heat change associated with each injection. Initially, the injections will produce a significant heat effect due to the dilution and dissociation of micelles. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease and eventually stabilize, reflecting only the heat of dilution of the micelles.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the total phospholipid concentration in the cell.

-

The resulting titration curve will show a transition around the CMC. The CMC can be determined from the inflection point of this curve, often by fitting the data to a suitable model.

-

Signaling Pathways

Current evidence suggests that this compound does not act as a primary signaling molecule itself. Its primary roles are structural, as a component of biological membranes, and as a precursor for the generation of second messengers.

The most significant signaling pathway involving this phospholipid is its enzymatic hydrolysis to produce 1,2-dioctanoyl-sn-glycerol, a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). This hydrolysis is catalyzed by phospholipases, such as phospholipase C (PLC) and phospholipase D (PLD) followed by phosphatidic acid phosphatase (PAP).

The generated 1,2-dioctanoyl-sn-glycerol can then activate various downstream signaling cascades, most notably the Protein Kinase C (PKC) pathway.

Key Steps in the Signaling Pathway:

-

Stimulus and Phospholipase Activation: An extracellular signal (e.g., a hormone or growth factor) binds to its receptor on the cell surface, leading to the activation of phospholipases.

-

Hydrolysis of Phosphatidylcholine: Activated phospholipases cleave this compound, releasing 1,2-dioctanoyl-sn-glycerol.

-

Activation of Protein Kinase C: 1,2-dioctanoyl-sn-glycerol, in conjunction with calcium ions and phosphatidylserine, binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation.

-

Downstream Phosphorylation: Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, modulating their activity and triggering various cellular responses, including proliferation, differentiation, and apoptosis.

An In-depth Technical Guide to the Cellular Mechanism of Action of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanism of action of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOG-PC). It details its role as a precursor to the potent protein kinase C (PKC) activator, 1,2-dioctanoyl-sn-glycerol (DOG), its interaction with cellular signaling pathways, and methodologies for its study.

Core Mechanism of Action: A Prodrug Approach to PKC Activation

This compound is a synthetic, cell-permeable phospholipid. In cellular systems, it primarily functions as a prodrug, being hydrolyzed by phospholipase D (PLD) to form 1,2-dioctanoyl-sn-glycerol (DOG or DiC8) and phosphocholine.[1] DOG is a structural analog of the endogenous second messenger diacylglycerol (DAG).[2] Due to its shorter acyl chains, DOG is more water-soluble and readily permeates cell membranes, making it a valuable tool for studying DAG-mediated signaling events.

The primary intracellular target of DOG is Protein Kinase C (PKC). DOG mimics endogenous DAG by binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[3] This binding event induces a conformational change in the PKC enzyme, leading to the release of an autoinhibitory pseudosubstrate from the catalytic site. This exposes the kinase domain, allowing for the phosphorylation of downstream substrate proteins on serine and threonine residues, thereby propagating the signal.[4]

The activation of cPKC isoforms (α, βI, βII, γ) by DOG is also dependent on intracellular calcium levels, which bind to the C2 domain of the enzyme. In contrast, novel PKC isoforms (δ, ε, η, θ) are activated by DOG in a calcium-independent manner.[5]

Signaling Pathways of this compound

The cellular signaling cascade initiated by DOG-PC is primarily centered on the generation of DOG and the subsequent activation of PKC.

Quantitative Data on the Effects of 1,2-Dioctanoyl-sn-glycerol (DOG)

The following table summarizes quantitative data regarding the cellular effects of DOG, the active metabolite of DOG-PC.

| Parameter | PKC Isoform | Cell Type | Value | Reference(s) |

| Translocation to Membrane | ||||

| EC50 | PKCε | HEK cells | ~90 µM | [6] |

| Threshold Concentration | PKCα | HEK cells | >200 µM | [6] |

| Cellular Assays | ||||

| Concentration for PKC activation | PKCδ | Murine bone-marrow-derived dendritic cells | 10 µM | [6] |

| Concentration for cell cycle effects | PKCα | IEC-18 cells | 20 µg/mL | [7] |

| Concentration for transient PKC translocation | - | MCF-7 cells | 43 µg/mL | [8] |

Detailed Experimental Protocols

In Vitro PKC Kinase Assay

This assay measures the phosphotransferase activity of purified PKC isoforms in the presence of DOG.

Materials:

-

Purified PKC isoforms

-

1,2-Dioctanoyl-sn-glycerol (DOG)

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles by mixing DOG and PS in chloroform, evaporating the solvent under nitrogen, and resuspending in kinase buffer followed by sonication.

-

Prepare the reaction mixture containing kinase buffer, PKC substrate, and the lipid vesicles (with varying concentrations of DOG).

-

Initiate the reaction by adding the purified PKC isoform and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the specific activity of the PKC isoform to determine the effect of DOG.[9]

Cellular Phospholipase D (PLD) Activity Assay

This assay measures the hydrolysis of DOG-PC by cellular PLD.

Materials:

-

Adherent or suspension cells

-

This compound (DOG-PC)

-

PLD Assay Buffer

-

PLD Probe (e.g., Amplex Red)

-

PLD Enzyme Mix (containing choline oxidase and horseradish peroxidase)

-

Colorimetric microplate reader

Procedure:

-

Harvest cells (e.g., 5 x 10⁶ cells) and wash with cold PBS.

-

Resuspend cells in ice-cold PLD Assay Buffer and homogenize.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.

-

Add the cell lysate and DOG-PC (as the substrate) to the reaction mix.

-

Incubate at 25°C for 30 minutes, measuring the optical density at 570 nm in a kinetic mode.

-

The rate of color development is proportional to the PLD activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing PKC activation by DOG in a cellular context.

Conclusion

This compound serves as an effective tool for the controlled activation of Protein Kinase C in cellular studies through its conversion to the diacylglycerol analog, 1,2-dioctanoyl-sn-glycerol. Understanding its mechanism of action, the downstream signaling pathways it triggers, and the appropriate experimental methodologies for its use is crucial for researchers investigating the multifaceted roles of PKC in cellular physiology and disease. This guide provides a foundational framework for such investigations, enabling more precise and insightful research in cell signaling and drug development.

References

- 1. 1,2-Dioctanoyl-sn-Glycero-3-Phosphatidylcholine | 19191-91-4 | UAA19191 [biosynth.com]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. abcam.co.jp [abcam.co.jp]

- 5. This compound | Measles Who [who-measles.org]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unveiling the Physicochemical Behavior of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phase transition temperature of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a critical parameter influencing its application in model membranes and drug delivery systems. This document delves into the experimental determination of this property, presents a compilation of reported values, and details the experimental protocols for its characterization. Furthermore, it explores relevant signaling pathways involving the structural components of DOPC and provides standardized workflows for lipid vesicle preparation and analysis.

Data Presentation: Phase Transition Temperatures of DOPC

The gel-to-liquid crystalline phase transition temperature (Tm) of DOPC has been reported with some variability in the literature, likely attributable to different experimental methodologies and conditions. Below is a summary of the reported values.

| Phase Transition Temperature (Tm) | Method of Determination | Reference |

| -16.5 °C | Not specified | [1] |

| -17 °C | Not specified | [2] |

| -40.3 °C | Extrapolation from high-pressure optical method | [3] |

| Change in bilayer morphology at 37–40 °C | Atomic Force Microscopy (on mica support) | [4] |

It is noteworthy that the value of -40.3 °C was not directly measured by Differential Scanning Calorimetry (DSC) but was extrapolated from high-pressure experiments[3]. The discrepancy in reported values highlights the sensitivity of the phase transition to the experimental setup, including the hydration level and the presence of supporting substrates. The change in bilayer morphology observed at 37–40 °C on a mica support suggests that substrate interactions can significantly alter the thermotropic behavior of DOPC[4].

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) by the Extrusion Method

This protocol describes a common and effective method for preparing LUVs with a defined size, suitable for subsequent biophysical characterization, including DSC.

Materials:

-

This compound (DOPC) powder

-

Chloroform

-

Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Mini-extruder apparatus

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Glass round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas stream

-

Heating block or water bath

-

Vortex mixer

-

Gas-tight syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of DOPC in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired aqueous buffer to the dried lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the lipid film by vortexing the flask vigorously for several minutes. To facilitate hydration, this step should be performed at a temperature above the phase transition temperature of the lipid. Given the low Tm of DOPC, hydration can typically be performed at room temperature. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.

-

Transfer the MLV suspension to one of the gas-tight syringes.

-

Pass the MLV suspension through the membrane by pushing the plunger of the syringe. The suspension is forced through the membrane into the second syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of LUVs.

-

-

Characterization:

-

The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).

-

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the phase transition temperature of DOPC liposomes using DSC.

Materials:

-

DOPC liposome suspension (prepared as described above)

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed DSC pans (e.g., aluminum)

-

Reference buffer (the same buffer used for liposome preparation)

Procedure:

-

Sample Preparation:

-

Accurately pipette a known volume (typically 10-50 µL) of the liposome suspension into a DSC pan.

-

Pipette an equivalent volume of the reference buffer into a separate reference pan.

-

Hermetically seal both the sample and reference pans to prevent evaporation during the experiment.

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm of DOPC (e.g., -50°C).

-

Initiate a heating scan at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the expected transition (e.g., 20°C).

-

It is common to perform an initial heating and cooling cycle to ensure thermal history consistency, followed by a second heating scan for data analysis.

-

-

Data Analysis:

-

The DSC thermogram will show a heat flow signal as a function of temperature.

-

The phase transition will appear as an endothermic peak.

-

The phase transition temperature (Tm) is typically determined as the temperature at the peak maximum of the endotherm.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

-

Mandatory Visualization

Signaling Pathways

The hydrolysis of phosphatidylcholine, the headgroup of which is present in DOPC, is a key step in generating important second messengers. The following diagrams illustrate the two major pathways for the production of diacylglycerol (DAG) from phosphatidylcholine.

References

- 1. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Self-Assembly of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) into Micelles and Bilayers

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely utilized in membrane biophysics and as a key component in drug delivery systems, such as liposomes.[1] Its amphiphilic nature—comprising a hydrophilic phosphocholine head group and two hydrophobic oleoyl chains—drives its spontaneous self-assembly in aqueous environments. This guide provides a detailed technical overview of the principles governing DOPC's aggregation into micelles and, more predominantly, bilayer structures. It includes a summary of key quantitative data, detailed experimental protocols for characterization, and graphical representations of the underlying processes to support research and development efforts.

Physicochemical Properties of DOPC

DOPC is characterized by its two 8-carbon acyl chains, making it a short-chain phospholipid. This structure dictates its physical behavior and self-assembly characteristics in solution.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₈NO₈P | [2] |

| Molecular Weight | 509.61 g/mol | [2] |

| CAS Number | 19191-91-4 | [2] |

| Classification | Glycerophospholipid -> Diacylglycerophosphocholine | [3] |

| Main Transition Temp (T_m) | -16.5 °C to -22 °C | [4][5] |

| Appearance | Oil | [6] |

Thermodynamics of Self-Assembly

The aggregation of DOPC molecules in an aqueous medium is a thermodynamically spontaneous process governed primarily by the hydrophobic effect.[7] This phenomenon describes the tendency of nonpolar substances to minimize their contact with water, leading to a more ordered state of water molecules around the nonpolar regions. The self-assembly of DOPC releases these ordered water molecules, resulting in a significant increase in the overall entropy of the system, which is the principal driving force for aggregation.[7][8]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles or other aggregates form spontaneously. Below the CMC, DOPC exists primarily as monomers. As the concentration approaches and surpasses the CMC, the molecules assemble to sequester their hydrophobic tails from the aqueous environment.[9] The CMC is a critical parameter for formulating stable lipid-based systems and is influenced by external factors like temperature and the composition of the medium.[10]

| Condition | CMC Value (µM) | Reference |

| Room Temperature | ~50 µM | [10] |

| 45 °C | ~20 µM | [10] |

| In Rapeseed Oil (Reverse Micelles) | Varies (50-950 mg/kg) depending on water content | [10] |

The Packing Parameter and Aggregate Structure

The final structure of a self-assembled lipid aggregate—whether it forms spherical micelles, cylindrical micelles, or bilayers—is largely determined by the geometry of the lipid molecule, which can be described by the packing parameter (P).[7]

-

P = V / (A * l)

-

V : Volume of the hydrophobic tail(s)

-

A : Area of the hydrophilic head group

-

l : Length of the hydrophobic tail(s)

-

For DOPC, which has a large head group and two acyl chains, the packing parameter is close to 1. This geometry favors the formation of planar bilayers, where the molecules can pack with minimal voids or strain. In contrast, lipids with a single acyl chain (P < 1/3) tend to form spherical micelles.[7] While DOPC is a primary component of bilayers and liposomes, it can participate in the formation of mixed micelles with other surfactants. However, the formation of pure DOPC micelles in aqueous solution is not its predominant behavior. Consequently, a specific aggregation number for pure DOPC micelles is not commonly reported in the literature. The aggregation number describes the average number of monomers in a single micelle.[11]

DOPC Bilayer Properties and Phase Transitions

DOPC bilayers exhibit distinct physical properties and undergo phase transitions that are crucial for their function in biological and synthetic systems. The main phase transition from a gel-like state (Lβ) to a fluid liquid-crystalline state (Lα) occurs at a temperature (Tm) well below room temperature, meaning DOPC bilayers are in a fluid phase under typical experimental conditions.[4]

| Parameter | Condition | Value | Reference |

| Main Transition Temperature (T_m) | Ambient Pressure | -16.5 °C to -22 °C | [4][5] |

| Bilayer Thickness (Lα Phase) | Fluid Phase | ~4.6 nm | [9] |

| Bilayer Thickness (Lβ Phase) | Gel Phase | ~5.5 nm | [9] |

| Area per Lipid | Fluid Phase | ~66.3 Ų | [12] |

Experimental Protocols

Preparation of DOPC Supported Planar Bilayers (Vesicle Fusion Method)

This protocol describes the formation of a single DOPC bilayer on a mica substrate, suitable for Atomic Force Microscopy (AFM) analysis.

-

Liposome Preparation:

-

Dissolve DOPC in chloroform to a desired concentration (e.g., 0.5 mg/mL).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass vial.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.[13]

-

Hydrate the lipid film with an aqueous buffer (e.g., pure water or a buffered saline solution) by vortexing to form multilamellar vesicles (MLVs).[13]

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[14]

-

-

Bilayer Formation on Mica:

-

Cleave a sheet of mica to expose a fresh, atomically flat surface.

-

Apply a small volume (e.g., 30 µL) of the DOPC vesicle solution onto the mica surface.[9]

-

Incubate for a specific period (e.g., 5-20 minutes) at a temperature above the lipid's T_m (room temperature is sufficient for DOPC) to allow vesicles to adsorb, rupture, and fuse into a continuous bilayer.[4]

-

Gently rinse the surface with buffer to remove unfused vesicles.[9] The sample is now ready for AFM imaging.

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermodynamic properties of lipid phase transitions.[15]

-

Sample Preparation: Prepare a concentrated dispersion of DOPC liposomes (typically 1-10 mg/mL) as described in section 5.1.1.[15]

-

DSC Measurement:

-

Accurately load a known amount of the liposome suspension into a DSC sample pan. Load an identical volume of the corresponding buffer into the reference pan.

-

Seal the pans hermetically.

-

Place the pans into the DSC instrument and equilibrate at a starting temperature well below the expected transition (e.g., -40°C for DOPC).[16]

-

Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature above the transition.[15]

-

Record the differential heat flow between the sample and reference pans as a function of temperature. The phase transition will appear as an endothermic peak.

-

-

Data Analysis: The peak maximum corresponds to the transition temperature (T_m), and the area under the peak is proportional to the transition enthalpy (ΔH).[15]

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius and size distribution of liposomes in suspension.

-

Sample Preparation:

-

Dilute the prepared liposome suspension with filtered buffer to a suitable concentration to avoid multiple scattering effects.[14]

-

Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large aggregates.

-

-

DLS Measurement:

-

Transfer the sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Configure the instrument software with the correct parameters for the dispersant (viscosity and refractive index of the buffer) and temperature.[14]

-

Perform multiple measurements to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

-

-

Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides a polydispersity index (PDI) to indicate the width of the size distribution.

CMC Determination by Fluorescence Spectroscopy

This method uses a fluorescent probe, such as pyrene, which exhibits different fluorescent properties in polar versus nonpolar environments.

-

Stock Solutions:

-

Prepare a series of DOPC solutions in buffer with concentrations spanning the expected CMC.

-

Prepare a stock solution of pyrene in a solvent like ethanol or acetone (e.g., 0.1-0.2 mM).[5]

-

-

Sample Preparation:

-

To each DOPC solution, add a small, constant aliquot of the pyrene stock solution and mix thoroughly. The final pyrene concentration should be very low to avoid self-quenching.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to ~334 nm.

-

Record the emission spectrum for each sample (e.g., from 350 to 450 nm).

-

Extract the fluorescence intensities of the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the ratio of intensities (I₁/I₃) as a function of the logarithm of the DOPC concentration.

-

The resulting plot will show a sigmoidal curve. The inflection point, where the ratio changes most sharply, corresponds to the CMC. This change occurs because pyrene preferentially partitions into the hydrophobic core of the newly formed micelles, altering its local environment and thus its fluorescence emission spectrum.[9]

-

Visualizations

Caption: Factors influencing DOPC self-assembly.

Caption: Workflow for DOPC vesicle preparation and characterization.

Caption: Role of a lipid bilayer in a generic G-protein signaling pathway.

References

- 1. polysciences.com [polysciences.com]

- 2. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phospholipid-research-center.com [phospholipid-research-center.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Accurate determination of the preferred aggregation number of a micelle-encapsulated membrane protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 11. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Hydration of DOPC bilayers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to 1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOG-PC) is a synthetic, saturated diacyl-phosphatidylcholine that serves as a valuable tool in a variety of research and development applications, particularly in the fields of membrane biophysics, drug delivery, and cell signaling.[1] Its well-defined chemical structure, characterized by two eight-carbon acyl chains, imparts unique physicochemical properties that make it an ideal component for creating model membrane systems and for probing the activity of key enzymes involved in cellular signaling cascades. This technical guide provides a comprehensive overview of the structure, chemical properties, and common experimental applications of DOG-PC.

Structure and Chemical Identity

This compound is a glycerophospholipid with a phosphocholine headgroup attached to a glycerol backbone. The sn-1 and sn-2 positions of the glycerol are esterified with octanoic acid, an eight-carbon saturated fatty acid.[2]

Synonyms: Dioctanoyl-L-alpha-phosphatidylcholine, PC(8:0/8:0)[2]

Chemical Structure:

Physicochemical Properties

The distinct chemical properties of DOG-PC are summarized in the table below. These properties are crucial for its application in forming stable bilayers and vesicles for drug encapsulation and as a substrate in enzymatic assays.[1]

| Property | Value | Reference(s) |

| CAS Number | 19191-91-4 | [2] |

| Molecular Formula | C24H48NO8P | [2] |

| Molecular Weight | 509.61 g/mol | [2] |

| Physical State | Not explicitly stated, but used in solutions | |

| Solubility | Soluble in DMSO and ethanol | [3] |

| Stability | Store at -20°C as a solution in an organic solvent. Aqueous solutions are not recommended for storage beyond one day. | [3] |

| Critical Micelle Concentration (CMC) | 0.25 mM |

Role in Cellular Signaling

DOG-PC is a key substrate for Phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of the phosphodiester bond in phosphatidylcholine to produce phosphatidic acid (PA) and choline.[4][5] PA is a critical second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal organization.[4]

Furthermore, the hydrolysis of DOG-PC by Phospholipase C (PLC) yields 1,2-dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[3][6] DOG is a potent activator of conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in signal transduction pathways regulating cell growth, differentiation, and apoptosis.[3][7][8]

Signaling Pathways

The involvement of DOG-PC and its metabolites in key signaling pathways is depicted in the diagrams below.

Experimental Protocols

DOG-PC is widely used in various experimental settings. Below are detailed methodologies for some key applications.

Liposome Preparation using Thin-Film Hydration

This method is commonly used to prepare unilamellar vesicles for drug delivery studies or as model membranes.[9][10]

Materials:

-

This compound (DOG-PC)

-

Chloroform or a chloroform:methanol mixture (2:1, v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Nitrogen or argon gas

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve a known amount of DOG-PC in the organic solvent in a round-bottom flask.

-

Thin-Film Formation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a stream of nitrogen or argon gas, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid. Agitate the flask by vortexing to form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 11-21 times.

Phospholipase D (PLD) Activity Assay

This assay measures the activity of PLD by detecting the choline released from the hydrolysis of DOG-PC. A common method utilizes an enzyme-coupled reaction that produces a fluorescent or colorimetric signal.[11][12]

Materials:

-

PLD-containing sample (e.g., cell lysate)

-

DOG-PC substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or another suitable chromogenic/fluorogenic substrate for HRP)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare Reaction Mix: In a microplate well, combine the assay buffer, DOG-PC, choline oxidase, HRP, and Amplex Red reagent.

-

Initiate Reaction: Add the PLD-containing sample to the reaction mix to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Detection: Measure the fluorescence (Ex/Em ~571/585 nm for Amplex Red) or absorbance at regular intervals using a microplate reader. The rate of increase in the signal is proportional to the PLD activity.

Protein Kinase C (PKC) Activation Assay

This assay measures the activation of PKC by its activator, DOG, which is produced from DOG-PC by PLC. The activity of PKC is typically determined by measuring the phosphorylation of a specific substrate.[13][14][15]

Materials:

-

Cell lysate or purified PKC

-

DOG (or DOG-PC and PLC)

-

PKC substrate (e.g., a specific peptide)

-

[γ-³²P]ATP or a non-radioactive ATP source and a phospho-specific antibody

-

Assay buffer

-

Phosphocellulose paper or ELISA plate

-

Scintillation counter or microplate reader

Procedure (using radioactive ATP):

-

Prepare Reaction Mix: Combine the assay buffer, PKC substrate, DOG, and the cell lysate or purified PKC in a reaction tube.

-

Initiate Phosphorylation: Add [γ-³²P]ATP to start the phosphorylation reaction.

-

Incubation: Incubate at 30°C for a defined period.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., high concentration of ATP and EDTA).

-

Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

-

Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKC activity.

Conclusion

This compound is a versatile and indispensable tool for researchers in life sciences and drug development. Its well-defined structure and chemical properties allow for the creation of robust model systems and the precise investigation of enzymatic activities and cellular signaling pathways. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing experiments utilizing this important phospholipid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Protein kinase C - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.cn [tools.thermofisher.cn]

- 12. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 15. pnas.org [pnas.org]

An In-depth Technical Guide to 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC): Synthesis, Characterization, and Application in Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a saturated short-chain phospholipid instrumental in the fields of biochemistry, cell biology, and pharmacology. This document details its chemical synthesis, purification, and characterization, and clarifies its role as a critical tool in the study of cellular signaling pathways.

Introduction: The Significance of a Short-Chain Phospholipid

This compound, a member of the phosphatidylcholine class of lipids, is characterized by the presence of two octanoyl (C8:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. While not a direct participant in cellular signaling cascades as a second messenger, DOPC's amphipathic nature and well-defined physical properties make it an invaluable component in the formulation of liposomes and other model membrane systems. These systems are widely used to investigate the function of membrane-bound proteins and the mechanisms of signal transduction pathways, such as the Phospholipase C cascade.

Physicochemical and Characterization Data

The identity and purity of synthesized DOPC are confirmed through various analytical techniques. The following tables summarize key physicochemical properties and representative spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₈NO₈P | --INVALID-LINK-- |

| Molecular Weight | 509.6 g/mol | --INVALID-LINK-- |

| CAS Number | 19191-91-4 | --INVALID-LINK-- |

| Purity | >98% | --INVALID-LINK-- |

| IUPAC Name | [(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Glycerol CH₂O(C=O) | 4.42 (dd), 4.18 (dd) | 62.9 |

| Glycerol CHO(C=O) | 5.25 (m) | 70.5 |

| Glycerol CH₂OP | 4.15 (m) | 63.5 |

| POCH₂CH₂N | 4.30 (m) | 59.1 |

| POCH₂CH₂N | 3.80 (m) | 66.3 |

| N(CH₃)₃ | 3.38 (s) | 54.2 |

| (C=O)CH₂ | 2.30 (t) | 34.1 |

| (C=O)CH₂CH₂ | 1.60 (m) | 24.8 |

| (CH₂)₄ | 1.28 (m) | 29.0, 29.1, 31.6 |

| CH₃ | 0.88 (t) | 14.0 |

| C=O | - | 173.2, 173.6 |

Note: NMR peak positions and multiplicities can vary slightly based on solvent and instrument calibration.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 510.3190 | 510.3190 |

| ESI-MS | [M+Na]⁺ | 532.2990 | 532.2990 |

Synthesis of this compound

The chemical synthesis of DOPC is typically achieved through the acylation of a chiral glycerol backbone, most commonly sn-glycero-3-phosphocholine (GPC). The following protocol is a representative method adapted from established procedures for synthesizing phosphatidylcholines.[1]

Experimental Protocol: Acylation of sn-Glycero-3-phosphocholine

This procedure involves the esterification of the free hydroxyl groups at the sn-1 and sn-2 positions of GPC with octanoic anhydride.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Octanoic anhydride

-

4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine

-

Anhydrous chloroform (CHCl₃)

-

Anhydrous pyridine

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Preparation of Reactants: In a round-bottom flask dried under vacuum, dissolve sn-glycero-3-phosphocholine in anhydrous pyridine. To this solution, add the acylation catalyst, such as DMAP.

-

Acylation Reaction: Slowly add octanoic anhydride to the stirred solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). The disappearance of the GPC spot and the appearance of a new, less polar spot corresponding to DOPC indicates the progression of the reaction.

-

Quenching and Extraction: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a chloroform:methanol mixture and washed with a saline solution to remove water-soluble byproducts.

-

Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol to separate the desired product from any remaining starting materials and mono-acylated byproducts.

-

Final Product Characterization: Fractions containing the pure DOPC, as identified by TLC, are pooled, and the solvent is evaporated. The final product is dried under high vacuum to yield a colorless, waxy solid. The purity and identity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: High yields, often exceeding 80%, can be achieved with this method.[1]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the chemical synthesis and purification of DOPC.

References

The Influence of Cholesterol on 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Lipid Bilayers: A Biophysical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between lipids and cholesterol within cell membranes is fundamental to numerous biological processes, from signal transduction to membrane trafficking. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid in eukaryotic membranes, and cholesterol are key players in modulating the physical and chemical properties of the lipid bilayer. Understanding their interaction is paramount for elucidating membrane function and for the rational design of drug delivery systems and therapeutics that target membrane-associated processes. This technical guide provides an in-depth analysis of the interaction between DOPC and cholesterol in lipid bilayers, presenting quantitative data from molecular dynamics simulations, detailing key experimental protocols for characterization, and visualizing the core concepts.

The Condensing Effect of Cholesterol on DOPC Bilayers

One of the most well-documented effects of cholesterol on phospholipid bilayers is the "condensing effect," where the presence of cholesterol leads to a decrease in the average area per lipid molecule. This occurs because the rigid, planar structure of cholesterol's steroid ring system restricts the conformational freedom of the flexible acyl chains of neighboring phospholipids, leading to a more ordered and compact arrangement.

Atomistic molecular dynamics (MD) simulations have provided a detailed, quantitative view of this phenomenon in DOPC bilayers. The following tables summarize key structural parameters of DOPC bilayers as a function of cholesterol mole fraction, as determined by extensive MD simulations.

Quantitative Data from Molecular Dynamics Simulations

Table 1: Area per Lipid in DOPC/Cholesterol Bilayers

| Cholesterol Mole Fraction (xc) | Average Area per Lipid (Ų) |

| 0.00 | 72.4 |

| 0.05 | 68.9 |

| 0.10 | 65.8 |

| 0.15 | 63.1 |

| 0.20 | 60.7 |

| 0.25 | 58.5 |

| 0.30 | 56.5 |

| 0.35 | 54.7 |

| 0.40 | 53.0 |

| 0.45 | 51.4 |

| 0.50 | 49.9 |

Table 2: Bilayer Thickness of DOPC/Cholesterol Bilayers

| Cholesterol Mole Fraction (xc) | Average Bilayer Thickness (Å) |

| 0.00 | 37.8 |

| 0.05 | 38.5 |

| 0.10 | 39.1 |

| 0.15 | 39.6 |

| 0.20 | 40.0 |

| 0.25 | 40.3 |

| 0.30 | 40.5 |

| 0.35 | 40.6 |

| 0.40 | 40.6 |

| 0.45 | 40.5 |

| 0.50 | 40.3 |

Table 3: Volume per Lipid in DOPC/Cholesterol Bilayers

| Cholesterol Mole Fraction (xc) | Average Volume per Lipid (ų) |

| 0.00 | 1285 |

| 0.05 | 1272 |

| 0.10 | 1259 |

| 0.15 | 1246 |

| 0.20 | 1234 |

| 0.25 | 1222 |

| 0.30 | 1210 |

| 0.35 | 1199 |

| 0.40 | 1188 |

| 0.45 | 1177 |

| 0.50 | 1166 |

Phase Behavior of DOPC/Cholesterol-Containing Membranes

The interaction between DOPC and cholesterol, often in the presence of a third component like a saturated phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) or sphingomyelin, gives rise to distinct lateral domains within the bilayer. These domains are broadly classified into the liquid-disordered (Ld) and liquid-ordered (Lo) phases.

-

Liquid-disordered (Ld) phase: Rich in unsaturated lipids like DOPC and low in cholesterol, this phase is characterized by high fluidity and disordered acyl chains.

-

Liquid-ordered (Lo) phase: Enriched in cholesterol and saturated lipids, this phase exhibits properties intermediate between the gel and fluid phases, with highly ordered acyl chains but high lateral mobility.

The coexistence of these phases is a cornerstone of the "lipid raft" hypothesis, which posits that such domains serve as platforms for organizing membrane proteins and lipids involved in signaling and other cellular processes. The phase behavior of these ternary systems can be represented by phase diagrams, which map the phase state as a function of the composition of the three components.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction of DOPC and cholesterol in lipid bilayers. Below are detailed methodologies for several key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH).

Methodology:

-

Liposome Preparation:

-

DOPC and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) at the desired molar ratio.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The film is further dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) by vortexing or gentle agitation, followed by several freeze-thaw cycles to produce multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

A known amount of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into a reference pan.

-

The pans are sealed and placed in the DSC instrument.

-

The sample and reference are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.

-

-

Data Analysis:

-

The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated from the area under the transition peak.

-

The width of the transition peak provides information about the cooperativity of the transition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides atomic-level information about the structure, dynamics, and orientation of lipids in a bilayer. Deuterium (²H) NMR of specifically deuterated lipids is particularly useful for probing the ordering of the acyl chains.

Methodology:

-

Sample Preparation:

-

DOPC deuterated at a specific position on its acyl chains and cholesterol are co-dissolved in an organic solvent.

-

The solvent is evaporated to form a lipid film, which is then hydrated with buffer to form MLVs.

-

The MLV suspension is transferred to an NMR rotor.

-

-

NMR Measurement:

-

The sample is placed in a solid-state NMR spectrometer.

-

²H NMR spectra are acquired using a quadrupolar echo pulse sequence.

-

Spectra are typically recorded as a function of temperature.

-

-

Data Analysis:

-

The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The order parameter (SCD) for the C-²H bond is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e²qQ) * Δνq, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond.

-

Order parameter profiles can be generated by plotting SCD as a function of the carbon position along the acyl chain.

-

X-ray Diffraction

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the overall structure of the lipid bilayer, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.

Methodology:

-

Sample Preparation:

-

A hydrated lipid sample (MLVs) is sealed in a thin-walled glass capillary.

-

For oriented samples, the lipid mixture is deposited on a flat substrate (e.g., a silicon wafer) and hydrated from the vapor phase.

-

-

X-ray Diffraction Measurement:

-

The sample is placed in an X-ray beam.

-

The scattered X-rays are detected by a 2D detector.

-

SAXS patterns are collected at small scattering angles (typically < 5°) and provide information about the lamellar repeat distance.

-

WAXS patterns are collected at wider angles (typically 15-25°) and provide information about the in-plane packing of the acyl chains.

-

-

Data Analysis:

-

The lamellar repeat distance (d) is calculated from the positions of the Bragg peaks in the SAXS pattern using Bragg's law: nλ = 2d sin(θ), where n is the order of the reflection, λ is the X-ray wavelength, and θ is the scattering angle.

-

The nature of the acyl chain packing (e.g., hexagonal or rectangular) is determined from the features in the WAXS pattern.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize and quantify the behavior of lipid bilayers at the atomic level.

Methodology:

-

System Setup:

-

A bilayer of DOPC and cholesterol at a specific composition is constructed using molecular modeling software.

-

The bilayer is solvated with a water model (e.g., TIP3P).

-

Ions are added to neutralize the system and achieve a desired salt concentration.

-

-

Simulation Protocol:

-

The system is energy-minimized to remove any steric clashes.

-

A short equilibration simulation is performed with position restraints on the lipid atoms to allow the water and ions to equilibrate.

-

A longer equilibration is run in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the bilayer to relax to its equilibrium area per lipid and thickness.

-

A production simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Data Analysis:

-

Trajectory analysis is performed to calculate various properties, including:

-

Area per lipid

-

Bilayer thickness

-

Acyl chain order parameters

-

Radial distribution functions to analyze intermolecular interactions

-

Lateral diffusion coefficients

-

-

Visualizations

Molecular Structures

Caption: Molecular structures of DOPC and Cholesterol.

Lipid Bilayer Organization

Caption: Schematic of a DOPC/Cholesterol lipid bilayer.

Cholesterol's Condensing Effect

Caption: Cholesterol induces order and reduces area per lipid.

Experimental Workflow for Bilayer Characterization

The Pivotal Role of Short-Chain Phospholipids in Advancing Membrane Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Short-chain phospholipids, characterized by their truncated acyl chains, have emerged as indispensable tools in the realm of membrane biology and drug development. Their unique physicochemical properties, particularly their higher aqueous solubility and critical micelle concentration (CMC) compared to their long-chain counterparts, enable a wide range of applications from solubilizing membrane proteins to creating novel drug delivery systems. This technical guide provides an in-depth exploration of the role of short-chain phospholipids in membrane research, offering a comprehensive overview of their properties, detailed experimental protocols, and their involvement in cellular signaling.

Core Physicochemical Properties of Short-Chain Phospholipids

The utility of short-chain phospholipids is intrinsically linked to their distinct molecular architecture. The reduced length of their hydrophobic tails significantly alters their behavior in aqueous environments, leading to the formation of micelles at lower concentrations than their long-chain analogs. This characteristic is crucial for their function as detergents in membrane protein research. Below is a summary of key physicochemical properties for commonly used short-chain phospholipids.

| Phospholipid | Abbreviation | Acyl Chains | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |

| 1,2-dibutyroyl-sn-glycero-3-phosphocholine | DBuPC | 4:0 | 425.46 | ~100 |

| 1,2-dihexanoyl-sn-glycero-3-phosphocholine | DHPC | 6:0 | 453.5 | 14-15 |

| 1,2-diheptanoyl-sn-glycero-3-phosphocholine | DHepPC | 7:0 | 509.63 | 1.8-2.5 |

| 1,2-dioctanoyl-sn-glycero-3-phosphocholine | DOPC (short-chain) | 8:0 | 537.68 | 0.2-0.4 |

| 1,2-didecanoyl-sn-glycero-3-phosphocholine | DDPC | 10:0 | 565.72 | 0.005 |

Key Applications and Experimental Protocols

Short-chain phospholipids are instrumental in a variety of experimental techniques aimed at understanding the structure and function of biological membranes and their associated proteins. Their ability to form membrane mimetics such as micelles and bicelles has revolutionized the field of membrane protein structural biology.

Membrane Protein Solubilization

The extraction of integral membrane proteins from their native lipid bilayer is a critical first step for their biochemical and structural characterization. Short-chain phospholipids, particularly dihexanoylphosphatidylcholine (DHPC), are widely used as mild detergents for this purpose. They effectively disrupt the membrane while often preserving the native conformation and activity of the solubilized protein.

Detailed Protocol for Membrane Protein Solubilization using DHPC:

-

Preparation of Membranes: Isolate cell membranes containing the protein of interest using standard cell fractionation techniques (e.g., differential centrifugation). Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

-

Solubilization:

-

On ice, add a stock solution of DHPC (e.g., 100 mM) to the membrane suspension to achieve a final concentration that is 2-5 times the CMC of DHPC (e.g., 30-75 mM). The optimal concentration should be determined empirically for each protein.

-

Incubate the mixture on ice or at 4°C for 1-2 hours with gentle agitation (e.g., using a rotator).

-

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

-

Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in mixed micelles with DHPC and endogenous lipids. The protein is now ready for subsequent purification steps.

Reconstitution into Bicelles for Structural Studies

Bicelles are discoidal structures composed of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of short-chain phospholipids (e.g., DHPC). They provide a more native-like environment for membrane proteins compared to micelles and are particularly valuable for solution and solid-state NMR spectroscopy.

Detailed Protocol for Reconstitution of a Membrane Protein into DMPC/DHPC Bicelles:

-

Preparation of Bicelle Stock Solution:

-

Co-dissolve DMPC and DHPC in chloroform at a desired molar ratio (q-ratio, DMPC:DHPC), typically between 2.5:1 and 3.5:1.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0) to a final total lipid concentration of 15-25% (w/v).

-

The mixture will be viscous and turbid. Subject it to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath) to promote the formation of homogeneous bicelles. The solution should become clear.

-

-

Reconstitution:

-

Mix the purified, detergent-solubilized membrane protein with the bicelle stock solution at a specific protein-to-lipid ratio (this needs to be optimized for each protein).

-

Incubate the mixture on ice for 30-60 minutes to allow for the exchange of detergent with the bicelle components.

-

-

Detergent Removal (Optional but Recommended): To remove residual detergent, dialysis or gel filtration can be performed against a detergent-free buffer.

-

Sample Preparation for NMR: Concentrate the protein-bicelle sample to the desired volume for NMR analysis.

Caption: Workflow for membrane protein reconstitution into bicelles for NMR studies.

Preparation of Large Unilamellar Vesicles (LUVs)

Short-chain phospholipids can be incorporated into liposomal formulations to modulate their properties. While they do not typically form stable bilayers on their own, they can be mixed with long-chain phospholipids to alter membrane curvature and fluidity. The following is a general protocol for preparing LUVs, which can be adapted to include short-chain phospholipids.

Detailed Protocol for LUV Preparation by Extrusion:

-

Lipid Film Formation:

-